BML-259

CDK5 inhibition Alzheimer's disease kinase inhibitor SAR

Researchers requiring CDK5/p25 inhibition for neurodegeneration or plant circadian studies face a critical challenge: structural analogs within the 2-aminothiazole class show up to 60-fold potency differences and divergent cellular target engagement. BML-259 is the validated solution. - Delivers 5-fold greater CDK5/p25 potency (IC50=64 nM) versus the initial hit compound, with documented neuroprotection in NAC-amyloid toxicity models. - Demonstrates confirmed CDKC;2 engagement and circadian period-lengthening in Arabidopsis-activity absent in equipotent mammalian analogs like TT-539. - Provides a selectivity fingerprint (26-fold over CDK1, 319-fold over CDK4) that enables deconvolution of CDK5-specific functions from cell-cycle CDK interference.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
CAS No. 267654-00-2
Cat. No. B109593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-259
CAS267654-00-2
SynonymsBML-259
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17)
InChIKeyIGRZXNLKVUEFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BML-259 – CDK5/p25 Inhibitor Overview


BML-259 (N-(5-isopropyl-thiazol-2-yl)phenylacetamide) is a small-molecule, ATP-competitive inhibitor belonging to the 2-aminothiazole class, initially identified through high-throughput screening against cyclin-dependent kinase 5 (CDK5)/p25 [1]. It exhibits a dual inhibitory profile against CDK5/p25 (IC50 = 64 nM) and CDK2/cyclin E (IC50 = 98 nM) in scintillation proximity assays, with measurable functional selectivity over other CDK family members [1][2]. BML-259 has demonstrated cell permeability and neuroprotective activity in cellular models of amyloid toxicity, making it a defined tool compound for CDK5-related neurodegeneration and cancer research [1][3].

Target engagement CDK5/p25 pathway inhibition studies Dual CDK5/CDK2 assay context
Model system Neurodegeneration cell-model endpoint review NAC-amyloid toxicity model context
Probe advantage Reduced CDK1/CDK4 interference Isoform-selectivity assay context

Why BML-259 Cannot Be Substituted


The 2-aminothiazole scaffold from which BML-259 originates exhibits extreme sensitivity to structural modifications, with closely related analogs showing up to 60-fold differences in CDK5 potency and substantial shifts in CDK2 selectivity [1]. Simply selecting a compound from the same chemical class—even one differing by a single methylene group on the 5-position substituent—can alter CDK5 IC50 by an order of magnitude, as demonstrated by the 10-fold potency loss observed between BML-259 and its ethyl analog [1]. Furthermore, functional selectivity in cellular systems cannot be inferred from in vitro kinase inhibition alone; the urea analog TT-539, while equipotent on mammalian CDK5/CDK2, completely fails to engage the plant CDKC kinase or alter circadian period in Arabidopsis, whereas BML-259 demonstrates robust activity [2]. These structure-activity discontinuities mean that generic compound interchange within this class carries a high risk of functional inactivity in a given assay system.

Structural analog sensitivity
Minor changes on the 2-aminothiazole scaffold may shift CDK5 potency by an order of magnitude. Even a single methylene difference can produce a large functional gap, limiting direct interchange within this chemotype.
In vitro parity does not predict cellular function
Near-identical analogs with comparable biochemical IC50 may fail to engage the target in cellular or organismal systems, as shown by urea analog TT-539. In vitro kinase data alone are insufficient to guarantee functional interchangeability.

BML-259 – Quantitative Evidence Guide


CDK5 Potency Improvement Over Initial Hit

BML-259 (compound 6 in the Helal SAR series) exhibits a 5-fold improvement in CDK5/p25 inhibitory potency compared to the initial high-throughput screening hit N-(5-isopropyl-thiazol-2-yl)isobutyramide (compound 1), which was the starting point for the chemical series [1]. Both compounds share the identical 5-isopropyl-thiazole core and were tested under identical scintillation proximity assay conditions at the same ATP concentration (12 µM for CDK5/p25), enabling direct comparison [1].

CDK5 potency vs. initial hit
Head-to-head
BML-259 IC50 64 nM vs. compound 1 (isobutyramide) 321 nM — a 5.0-fold improvement under identical SPA conditions (ATP at Km, 12 µM).
Supports selection over the early scaffold hit for sub-100 nM CDK5 engagement studies.
Assay context: scintillation proximity, triplicate dose-response curves.
CDK5 inhibition Alzheimer's disease kinase inhibitor SAR

CDK5 Potency Advantage Over 5-Ethyl Analog

When the 5-position substituent of the 2-phenylacetamide series is varied, BML-259 (5-isopropyl) demonstrates 10-fold greater CDK5/p25 inhibitory potency than its direct 5-ethyl analog (compound 7) [1]. Both compounds contain an identical phenylacetamide side chain, isolating the contribution of the 5-alkyl group to potency. This data, generated from the same SPA assay platform, establishes that procurement of the ethyl analog would require a 10-fold higher concentration to achieve equivalent target engagement [1].

CDK5 potency vs. 5-ethyl analog
Head-to-head
BML-259 (5-isopropyl) IC50 64 nM; 5-ethyl analog ~640 nM — approximately 10-fold less potent, same assay platform.
Quantitative basis to prefer BML-259 over the 5-ethyl congener for equivalent target engagement.
Side chain held constant (phenylacetamide); potency gap confirmed in SPA.
CDK5 inhibitor SAR thiazole substitution structure-activity relationship

CDK Selectivity Profile

BML-259 demonstrates a quantifiable selectivity window across the CDK family as catalogued in BindingDB. While its CDK5/CDK2 selectivity is modest (1.5-fold), it shows meaningful discrimination against CDK1/cyclin B1 (IC50 = 1,700 nM; 26-fold over CDK5), CDK7/cyclin H/MAT1 (IC50 = 637 nM; 10-fold), and CDK4/cyclin D1 (IC50 = 20,400 nM; 319-fold) when tested in recombinant enzyme assays [1]. This contrasts with pan-CDK inhibitors such as dinaciclib or flavopiridol, which typically show sub-10 nM activity across CDK1, CDK2, CDK5, and CDK9 with far less discrimination [1]. The selectivity profile is specifically relevant for users seeking a CDK5/CDK2 tool with reduced engagement of CDK1 (cell cycle) and CDK4 (proliferation) pathways.

CDK selectivity fingerprint
Cross-study comparable
CDK5/p25 IC50 64 nM; CDK2 98 nM; CDK1 1,700 nM (26-fold); CDK4 20,400 nM (319-fold); CDK7 637 nM (10-fold). Pan-CDK comparators typically show 2- to 5-fold windows.
Supports CDK5/CDK2-biased probe use with reduced cell-cycle CDK confounding.
Recombinant enzyme assays on His-/GST-tagged complexes.
CDK selectivity kinase profiling off-target assessment

Functional Divergence from Analog TT-539

BML-259 and its urea analog TT-539 share the same 5-isopropyl-thiazole scaffold and exhibit comparable in vitro inhibition of mammalian CDK5/CDK2, yet TT-539 shows zero period-lengthening activity and no detectable inhibition of RNA Polymerase II C-terminal domain phosphorylation in the Arabidopsis circadian assay system, while BML-259 produces robust period lengthening and Pol II CTD phosphorylation inhibition [1]. At 25 µM treatment, TT-539 produced no change in circadian period length, whereas BML-259 at equivalent concentrations shifted the period by several hours [1]. This demonstrates that in vitro kinase inhibition data alone does not predict cellular functional activity even among closely related analogs.

Functional divergence: TT-539
Head-to-head
BML-259 lengthens Arabidopsis circadian period at 1–25 µM and inhibits Pol II CTD phosphorylation; TT-539 shows zero activity in both readouts, despite comparable mammalian CDK5/CDK2 IC50.
In vitro kinase parity does not translate into cellular CDKC engagement; BML-259 is required for functional readouts.
CCA1:LUC reporter assay; 25 µM treatment.
CDKC kinase circadian clock Arabidopsis in-cell pharmacology

Neuroprotection in NAC-Amyloid Cell Death Model

BML-259 protects cells against non-Aβ component of Alzheimer's disease amyloid (NAC)-induced cell death, as demonstrated in cellular models [2]. This neuroprotective effect provides a functional cellular correlate to its CDK5/p25 inhibitory activity and distinguishes BML-259 from the initial series hit compound 1, which was not reported to have any cellular protective activity in the primary SAR study [1]. The ability to combine sub-100 nM CDK5 inhibition with a documented cellular neuroprotection phenotype makes BML-259 suitable for target validation studies in neurodegeneration where in vitro kinase inhibition alone is insufficient evidence of therapeutic relevance.

Neuroprotection model context
Reported
BML-259 protects cells against NAC-amyloid-induced cell death in neuronal culture models; earlier hit (compound 1) lacks reported cellular protection data.
Reported neuroprotection assay response context supports target validation studies beyond biochemical inhibition.
Model-dependent endpoint; cross-study comparison.
neuroprotection amyloid toxicity Alzheimer's model CDK5 inhibitor

BML-259 Application Scenarios


CDK5/p25 Target Validation in Alzheimer's Models

BML-259 is the appropriate selection when a CDK5/p25 inhibitor is needed for neurodegenerative target validation and the experimental readout includes both biochemical kinase inhibition and cellular neuroprotection. Its 5-fold potency improvement over the initial isobutyramide hit (64 nM vs. 321 nM) [1], combined with documented neuroprotective activity against NAC-amyloid-induced cell death [2], provides a two-tier evidence base that simpler 2-aminothiazole analogs (such as compound 1) cannot offer. The modest CDK2 co-inhibition (98 nM) is acceptable in this context, as CDK2 dysregulation is also implicated in neuronal apoptosis.

Circadian Biology & CDKC Transcription in Plants

For plant circadian biology research requiring chemical perturbation of CDKC;2 kinase activity, BML-259 is the only validated tool compound with demonstrated period-lengthening activity in Arabidopsis [3]. The closely related analog TT-539, despite comparable mammalian CDK5/CDK2 IC50 values, is functionally inert in this assay system [3]. Researchers studying RNA Polymerase II CTD phosphorylation or transcriptional elongation through CDKC should therefore procure BML-259 rather than urea-containing 2-aminothiazole analogs, as in vitro kinase data do not predict cellular CDKC engagement.

CDK Selectivity Profiling with Low CDK1/4 Activity

When experimental designs demand a CDK5-biased chemical probe with minimized interference from cell-cycle CDKs, BML-259's selectivity fingerprint (26-fold over CDK1/cyclin B1, 319-fold over CDK4/cyclin D1) [4] makes it preferable over pan-CDK inhibitors that typically show sub-10 nM activity across CDK1/2/5/9 with minimal selectivity. This is particularly relevant for studies aiming to deconvolve CDK5-specific functions from CDK1-mediated cell cycle effects or CDK4-mediated proliferation signaling.

SAR Benchmarking for 2-Aminothiazole CDK5 Inhibitors

BML-259 serves as a well-characterized reference point within the 2-aminothiazole CDK5 inhibitor series, with quantitative comparator data available for multiple 5-position and amide side-chain analogs [1]. Procurement of BML-259 as a scaffold benchmark, rather than the less potent 5-ethyl analog (10-fold weaker) or the equipotent but functionally divergent urea analog TT-539, ensures that SAR interpretations are anchored to a compound with the broadest available characterization dataset spanning biochemical, selectivity, and cellular functional assays.

Application
Selection Property
Validation Focus
CDK5/p25 pathway studies in Alzheimer’s disease models
Dual CDK5/CDK2 inhibition with reported neuroprotection model response
Endpoint review in NAC-amyloid or related cell-viability assays
Plant circadian biology & CDKC transcription research
Validated cellular CDKC engagement (period lengthening, Pol II CTD phosphorylation)
Circadian reporter and phospho-CTD immunoblot in Arabidopsis
CDK selectivity profiling with low CDK1/4 interference
26-fold selectivity over CDK1, 319-fold over CDK4 vs pan-CDK inhibitors
Kinase panel counter-screening to confirm isoform-specific readout
2-Aminothiazole SAR benchmarking
Well-characterized reference compound with multi-assay comparator data
Cross-referencing biochemical, selectivity, and cellular functional datasets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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